molecular formula C21H34N2O5 B4050189 1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone

1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone

Cat. No.: B4050189
M. Wt: 394.5 g/mol
InChI Key: ROIUXTZPUPEDFK-UHFFFAOYSA-N
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Description

1-(4-{2-hydroxy-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]propoxy}phenyl)ethanone is a useful research compound. Its molecular formula is C21H34N2O5 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.24677219 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing new phenylpiperazine derivatives, offering an environmentally friendly approach with high atom economy and safe waste. This methodology provides a reagent-less electrochemical method in aqueous solutions, showcasing the potential of electrochemical synthesis in creating complex molecules efficiently (Nematollahi & Amani, 2011).

Antifungal Activity of Metal Complexes

Research into metal complexes of ligands related to phenylpiperazines has shown significant antifungal activities. Novel ligands and their metal complexes have been synthesized and characterized, with some demonstrating more activity against fungi compared to the ligand alone (Raj & Patel, 2015).

Novel Synthesis Methods

A novel three-component reaction has been reported for the synthesis of 1,3-benzoxazine derivatives in water, presenting an efficient and environmentally friendly method for creating complex organic molecules (Rostami-Charati, 2013).

Degradation Mechanisms

Studies on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase from Coriolus versicolor have provided insights into the oxidative degradation pathways of lignin, a crucial component in understanding lignin's environmental degradation and its potential applications in bioremediation (Kawai, Umezawa, & Higuchi, 1988).

Computational Studies

Computational assessments have been conducted to understand the biochemical properties and vibrational assignments of synthesized compounds related to arylpiperazines. Such studies offer insights into the molecular docking mechanisms and potential biological activities of these compounds, highlighting the importance of computational chemistry in drug design (Onawole et al., 2017).

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5/c1-16(2)27-14-19(25)12-22-8-10-23(11-9-22)13-20(26)15-28-21-6-4-18(5-7-21)17(3)24/h4-7,16,19-20,25-26H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIUXTZPUPEDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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